molecular formula C10H9N3O4 B030829 2-NP-AOZ CAS No. 19687-73-1

2-NP-AOZ

Cat. No.: B030829
CAS No.: 19687-73-1
M. Wt: 235.20 g/mol
InChI Key: OHYXOGZWSSNLON-YRNVUSSQSA-N
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Description

3-(2-Nitrobenzylidenamino)-2-oxazolidinone is a Schiff base compound, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Scientific Research Applications

3-(2-Nitrobenzylidenamino)-2-oxazolidinone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-oxazolidinone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. One common method involves the use of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzylidenamino)-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-aminobenzylidenamino)-2-oxazolidinone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitrobenzylidenamino)-2-oxazolidinone is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYXOGZWSSNLON-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19687-73-1
Record name 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-(2-Nitrobenzylidenamino)-2-oxazolidinone a significant compound in food safety?

A: 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (2-NP-AOZ) is a key derivative used in the detection of 3-amino-2-oxazolidinone (AOZ), a metabolite of the antibiotic furazolidone. Furazolidone is banned in many countries, including those in the European Union, due to concerns about potential carcinogenicity. [, ]. Therefore, detecting this compound in food samples, particularly fish and shrimp, serves as an indicator of illegal furazolidone use in livestock, making it crucial for ensuring food safety and regulatory compliance [, ].

Q2: How sensitive and specific are the available methods for detecting this compound, and how do they compare to regulatory limits?

A: ELISA methods developed for this compound detection exhibit high sensitivity, with reported detection limits as low as 0.025 µg/kg []. This sensitivity surpasses the Minimum Required Performance Limits (MRPLs) set by regulatory bodies like the European Communities, which stands at 1 µg/kg for AOZ residues in edible tissues []. Furthermore, these ELISA methods demonstrate excellent specificity for this compound, showing minimal cross-reactivity with similar compounds, thus ensuring accurate and reliable detection of furazolidone misuse in food production [].

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